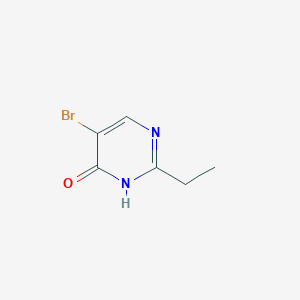
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as 5-Bromo-4-hydroxy-2-ethylpyrimidine and 4(3H)-Pyrimidinone, 5-bromo-2-ethyl .
Synthesis Analysis
The synthesis of this compound and similar compounds is often achieved through the Biginelli reaction . This is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea . The reaction is typically catalyzed by a reusable and heterogeneous catalyst . The methodology provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C6H7BrN2O . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The Biginelli reaction used in the synthesis of this compound is a type of multicomponent reaction . It involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2 (1 H )-ones, also known as DHPMs . The reaction is carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, solubility, and spectral data (NMR, IR, etc.) may be available from suppliers or in specific databases.科学的研究の応用
Antibacterial and Antifungal Applications
The solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including structures similar to 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one, has been explored for its potential antibacterial and antifungal activities. These compounds, characterized by their ease of synthesis and good yields, have shown promising antibacterial and antifungal effects in evaluations, highlighting their potential in developing new antimicrobial agents (Sharma et al., 2022).
Antiviral Activities
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural relationship with this compound, has demonstrated marked inhibitory effects on retrovirus replication in cell culture. These findings indicate the potential of such compounds in antiviral therapy, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthetic and Catalytic Methodologies
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including derivatives of this compound, has seen advancements through various catalytic systems and conditions. These methodologies not only provide efficient routes to these compounds but also open up new avenues for the development of pharmaceuticals and materials with enhanced properties (Kefayati et al., 2012; Gholap et al., 2004).
Structural and Mechanistic Insights
The study and manipulation of the structural aspects of dihydropyrimidines, including the exploration of C-5 substituted analogs, have contributed to a deeper understanding of their chemical reactivity and biological activity. This research has implications for the design of compounds with targeted pharmacological activities, underscoring the versatility and potential of the dihydropyrimidine scaffold (Rathwa et al., 2018).
作用機序
While the specific mechanism of action for 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is not mentioned in the retrieved documents, DHPMs, a class of compounds to which it belongs, are known for their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They have potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, as well as antimalarial and antitubercular effects .
特性
IUPAC Name |
5-bromo-2-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSSKTYLDIFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1528580-99-5 |
Source


|
| Record name | 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
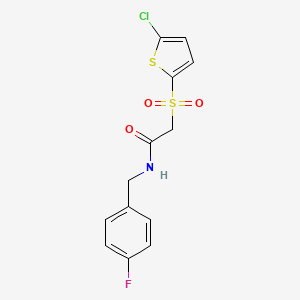
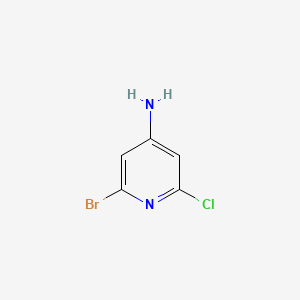
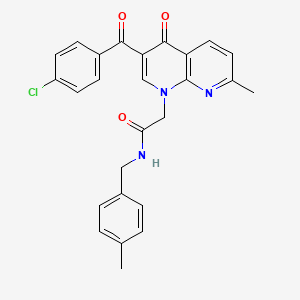
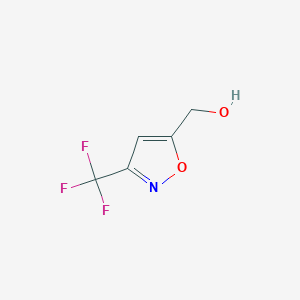
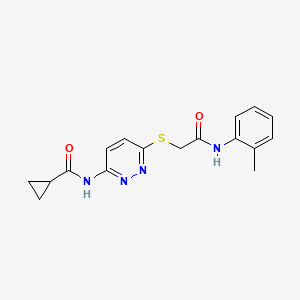


![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)

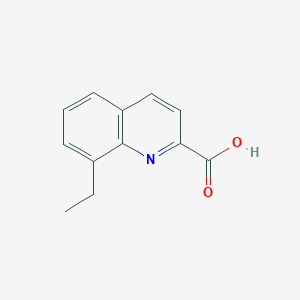

![N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2959410.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
